molecular formula C9H4ClF3O2 B13584823 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione

1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione

Cat. No.: B13584823
M. Wt: 236.57 g/mol
InChI Key: SYVFPWUIENKHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione is an organic compound characterized by the presence of a chlorophenyl group and a trifluoropropane-1,2-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C9H4ClF3O2

Molecular Weight

236.57 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,3,3-trifluoropropane-1,2-dione

InChI

InChI=1S/C9H4ClF3O2/c10-6-3-1-5(2-4-6)7(14)8(15)9(11,12)13/h1-4H

InChI Key

SYVFPWUIENKHKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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